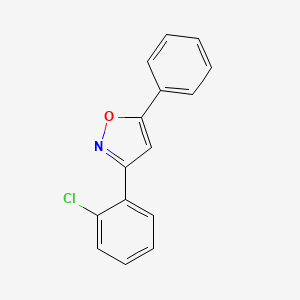

3-(2-Chlorophenyl)-5-phenyl-1,2-oxazole

Description

Properties

Molecular Formula |

C15H10ClNO |

|---|---|

Molecular Weight |

255.7 g/mol |

IUPAC Name |

3-(2-chlorophenyl)-5-phenyl-1,2-oxazole |

InChI |

InChI=1S/C15H10ClNO/c16-13-9-5-4-8-12(13)14-10-15(18-17-14)11-6-2-1-3-7-11/h1-10H |

InChI Key |

IZMSRMNBLNNTJV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C3=CC=CC=C3Cl |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C3=CC=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Cycloaddition Reactions Involving Nitrile Oxides and Dipolarophiles

The [3 + 2] cycloaddition between nitrile oxides and dipolarophiles is a cornerstone for constructing the 1,2-oxazole core. For 3-(2-chlorophenyl)-5-phenyl-1,2-oxazole, nitrile oxides derived from 2-chlorophenylhydroximoyl chloride react with phenylacetylene under mild conditions. This method typically employs sodium bicarbonate as a base to generate the nitrile oxide in situ, which subsequently reacts with the dipolarophile to form the oxazole ring.

Reaction Conditions and Optimization

- Nitrile Oxide Precursor : 2-Chlorophenylhydroximoyl chloride (1.2 equiv).

- Dipolarophile : Phenylacetylene (1.0 equiv).

- Base : Sodium bicarbonate (2.0 equiv) in tetrahydrofuran (THF) at 25°C.

- Reaction Time : 6–8 hours.

- Yield : 68–75%.

A comparative analysis of dipolarophiles revealed that electron-deficient alkynes, such as dimethyl acetylenedicarboxylate, accelerated the reaction but reduced regioselectivity. In contrast, phenylacetylene provided optimal balance between reactivity and selectivity.

Reformatsky Reaction with Nitrones

The Reformatsky reaction offers an alternative route by coupling nitrones with zinc enolates. Nitrones derived from 2-chlorobenzaldehyde and N-phenylhydroxylamine undergo cyclization with ethyl bromoacetate-derived Reformatsky reagents to yield 3-(2-chlorophenyl)-5-phenyl-1,2-oxazole.

Key Steps and Mechanistic Insights

- Nitrone Synthesis : Condensation of 2-chlorobenzaldehyde (1.0 equiv) with N-phenylhydroxylamine (1.1 equiv) in ethanol at reflux for 4 hours.

- Reformatsky Reagent Preparation : Ethyl bromoacetate (1.5 equiv) activated by zinc dust in THF.

- Cyclization : Dropwise addition of the Reformatsky reagent to the nitrone at 0°C, followed by warming to room temperature for 12 hours.

- Yield : 62–70%.

This method avoids harsh oxidizing agents but requires strict anhydrous conditions to prevent hydrolysis of the zinc intermediate.

Oxidative Cyclization of Amides

Oxidative cyclization of N-(2-chlorophenyl)benzamide derivatives using iodine and tert-butyl hydroperoxide (TBHP) provides a metal-free pathway. The reaction proceeds via radical intermediates, forming the oxazole ring through intramolecular C–O bond formation.

Experimental Protocol

- Substrate : N-(2-Chlorophenyl)benzamide (1.0 equiv).

- Oxidizing System : Iodine (0.2 equiv) and TBHP (5.0 equiv) in acetonitrile.

- Temperature : 100°C for 36 hours.

- Yield : 58–65%.

Comparative Data: Oxidizing Agents

| Oxidizing Agent | Yield (%) | Reaction Time (h) |

|---|---|---|

| TBHP | 65 | 36 |

| DTBP | 52 | 48 |

| K₂S₂O₈ | 45 | 72 |

TBHP demonstrated superior efficiency due to its ability to generate stable tert-butoxy radicals, which facilitate the cyclization step.

Microwave-Assisted [3 + 2] Cycloaddition

Microwave irradiation significantly accelerates the synthesis of 1,2-oxazoles via cycloaddition of 4-toluenesulfonylmethyl isocyanide (TosMIC) with aldehydes. For 3-(2-chlorophenyl)-5-phenyl-1,2-oxazole, 2-chlorobenzaldehyde reacts with TosMIC under basic conditions.

Optimized Procedure

- Aldehyde : 2-Chlorobenzaldehyde (1.0 equiv).

- TosMIC : 1.1 equiv.

- Base : Potassium phosphate (2.0 equiv).

- Solvent : Isopropanol.

- Microwave Conditions : 350 W, 65°C, 8 minutes.

- Yield : 89–92%.

This method reduces reaction times from hours to minutes and enhances yields by minimizing side reactions.

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | Reaction Time | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cycloaddition | 68–75 | 6–8 h | Moderate | High |

| Reformatsky Reaction | 62–70 | 16 h | Low | Moderate |

| Oxidative Cyclization | 58–65 | 36 h | High | Low |

| Microwave-Assisted | 89–92 | 8 min | High | Moderate |

The microwave-assisted approach excels in yield and speed, making it suitable for industrial applications. Conversely, oxidative cyclization offers scalability but suffers from longer reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-5-phenyl-1,2-oxazole undergoes various chemical reactions, including:

Oxidation: Isoxazoles can be oxidized to form isoxazole N-oxides.

Reduction: Reduction of isoxazoles can lead to the formation of isoxazolines.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of isoxazole can yield isoxazole N-oxides, while reduction can produce isoxazolines .

Scientific Research Applications

3-(2-Chlorophenyl)-5-phenyl-1,2-oxazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of isoxazole, 3-(2-chlorophenyl)-5-phenyl- involves its interaction with specific molecular targets and pathways. For instance, isoxazole derivatives have been shown to destabilize microtubules, leading to antiproliferative effects in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Dihedral angles between the heterocyclic core and substituents.

Key Observations :

- Planarity : The 5-(3-methoxyphenyl)-3-phenyl-1,2-oxazole () exhibits near-planar geometry (dihedral angle = 4.8°), favoring strong π-π interactions, whereas the oxadiazole derivative () shows greater torsional strain (9.5°) due to steric effects from dichlorophenyl .

- Lipophilicity : Cyclohexyl-substituted oxadiazoles () are more lipophilic than phenyl-substituted analogs, enhancing bioavailability .

Pharmacological and Functional Comparisons

Table 2: Pharmacological Activities

Key Observations :

- Antimicrobial Potency: Dichlorophenyl-substituted oxadiazoles () show enhanced antimicrobial activity compared to monochloro analogs, likely due to increased hydrophobicity and membrane disruption .

- Fluorescence Properties : The position of substituents (e.g., 5-phenyl vs. 3-phenyl in oxadiazoles) dictates coplanarity and fluorescence behavior, as seen in .

Q & A

Basic Research Questions

Q. What laboratory-scale synthetic routes are available for 3-(2-Chlorophenyl)-5-phenyl-1,2-oxazole, and how can reaction conditions be optimized?

- Methodology :

- A common approach involves the cyclization of o-chlorobenzaldehyde oxime with acetoacetate derivatives. For example, o-chlorobenzaldehyde oxime is first chlorinated to form an intermediate, which undergoes cyclization with ethyl acetoacetate under alkaline conditions. Hydrolysis and subsequent chlorination using phosphorus pentachloride yield the final product .

- Optimization involves varying reaction temperatures (e.g., 60–80°C for cyclization), solvent selection (e.g., ethanol or THF), and catalyst use (e.g., NaOH). Monitoring by TLC or HPLC ensures intermediate purity.

Q. What analytical techniques are most effective for characterizing the structure of 3-(2-Chlorophenyl)-5-phenyl-1,2-oxazole?

- Methodology :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, supported by ORTEP-III for visualizing anisotropic displacement ellipsoids .

- Spectroscopy : NMR (¹H/¹³C) confirms substituent positions, while mass spectrometry (ESI-TOF) validates molecular weight. IR spectroscopy identifies functional groups like C=N and C-O bonds .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., disordered atoms or twinning) be resolved during structural refinement?

- Methodology :

- Data Handling : Use SHELXL’s twin refinement tools (e.g., BASF parameter) to model twinned datasets. For disordered regions, apply PART instructions to split atoms into multiple positions .

- Validation : Cross-check with WinGX’s built-in metrics (e.g., R-factor, residual density maps) and compare bond lengths/angles to similar structures in the Cambridge Structural Database (CSD) .

Q. What strategies are employed to study structure-activity relationships (SAR) of 3-(2-Chlorophenyl)-5-phenyl-1,2-oxazole in medicinal chemistry?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., replace chlorine with other halogens or methyl groups) and assess biological activity (e.g., antibacterial potency via MIC assays) .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins (e.g., penicillin-binding proteins in β-lactam antibiotics) .

Q. How can the optoelectronic properties of 3-(2-Chlorophenyl)-5-phenyl-1,2-oxazole derivatives be evaluated for material science applications?

- Methodology :

- Photophysical Analysis : Measure UV-Vis absorption and fluorescence emission spectra in solvents of varying polarity to assess π-conjugation and charge-transfer behavior .

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and phase transitions relevant to liquid crystal applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.